Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
ethyl 2-(3-methylphenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOCQORSHOERCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct method involves the nucleophilic substitution of ethyl 2-bromopropanoate with 3-methylbenzenethiol. The thiolate ion ($$ \text{ArS}^- $$), generated in situ via deprotonation, attacks the electrophilic α-carbon of the ester (Figure 1):
$$
\text{ArSH} + \text{Base} \rightarrow \text{ArS}^- + \text{BaseH}^+
$$
$$
\text{ArS}^- + \text{CH}3\text{C(Br)COOEt} \rightarrow \text{CH}3\text{C(SAr)COOEt} + \text{Br}^-
$$
Key Parameters (Table 1):
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous DMF or THF |
| Base | Potassium carbonate ($$ \text{K}2\text{CO}3 $$) |
| Temperature | 60–80°C |
| Reaction Time | 8–12 hours |
| Yield | 70–85% (estimated) |
This method avoids ester hydrolysis by maintaining anhydrous conditions and using mild bases. The use of polar aprotic solvents enhances nucleophilicity, while elevated temperatures accelerate substitution.
Workup and Purification
Post-reaction, the mixture is diluted with dichloromethane, washed with water to remove salts, and dried over $$ \text{MgSO}_4 $$. Rotary evaporation followed by silica gel chromatography (hexane:ethyl acetate, 9:1) isolates the product.
Synthetic Route 2: Mitsunobu Reaction for Thioether Formation
Reaction Design
The Mitsunobu reaction offers an alternative pathway, coupling ethyl 2-hydroxypropanoate with 3-methylbenzenethiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$):
$$
\text{CH}3\text{C(OH)COOEt} + \text{ArSH} \xrightarrow{\text{DEAD, PPh}3} \text{CH}3\text{C(SAr)COOEt} + \text{H}2\text{O}
$$
Advantages :
- Stereochemical control (though irrelevant here due to the absence of chirality).
- High yields (80–90% in model systems).
Limitations :
- Costly reagents ($$ \text{DEAD}, \text{PPh}_3 $$).
- Requires strict moisture control.
Optimization Insights
Trials with alternative azodicarboxylates (e.g., DIAD) or phosphines (e.g., $$ \text{nBu}_3\text{P} $$) show marginal yield improvements. Solvent selection (THF, toluene) minimally affects outcomes, but reaction times under 4 hours prevent byproduct formation.
Alternative Methods and Comparative Analysis
Radical Thiol-Ene Coupling
A less conventional approach employs UV-initiated radical addition of 3-methylbenzenethiol to ethyl acrylate:
$$
\text{CH}2=\text{CHCOOEt} + \text{ArSH} \xrightarrow{h\nu} \text{CH}2(\text{SAr})\text{CH}_2\text{COOEt}
$$
While feasible, this method yields the β-thio isomer predominantly, necessitating further isomerization steps for α-selectivity.
Comparative Efficiency (Table 2)
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 70–85 | Low | High |
| Mitsunobu Reaction | 80–90 | High | Moderate |
| Radical Coupling | 50–60 | Moderate | Low |
Nucleophilic substitution emerges as the most industrially viable route due to cost-effectiveness and simplicity.
Reaction Optimization and Industrial Considerations
Solvent and Catalyst Screening
Benchmarking solvents (Table 3):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| THF | 7.5 | 75 |
| Acetonitrile | 37.5 | 68 |
DMF’s high polarity maximizes thiolate reactivity, though its high boiling point complicates recovery.
Industrial-Scale Adaptations
Continuous flow reactors reduce reaction times to 2–3 hours by enhancing heat/mass transfer. Catalyst recycling (e.g., immobilized $$ \text{K}2\text{CO}3 $$) lowers waste generation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under reflux conditions.
Substitution: Alkyl halides; typically carried out in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl esters.
Scientific Research Applications
Chemistry
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate serves as a building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules.
- Synthetic Routes : The synthesis typically involves the esterification of 2-[(3-methylphenyl)sulfanyl]propanoic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for various synthetic applications.
Biology
Research indicates potential biological activities , particularly in antimicrobial and anti-inflammatory domains.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit effectiveness against various pathogens. The sulfanyl group is believed to enhance its interaction with microbial targets.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug development.
- Mechanism of Action : The sulfanyl group interacts with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. Hydrolysis of the ester group releases active components that may engage with biological targets.
- Case Studies : Studies have indicated that derivatives of similar compounds show promising anticancer activities against various cell lines, suggesting potential therapeutic applications .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
- Production Methods : Industrial synthesis may involve continuous flow processes and automated reactors to enhance efficiency and scalability.
- Applications in Agrochemicals : As an intermediate, it plays a role in developing herbicides or pesticides due to its reactive functional groups.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-methylphenyl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The ester group can undergo hydrolysis to release the active 2-[(3-methylphenyl)sulfanyl]propanoic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Aromatic Substituents: The 3-methylphenyl group in the target compound imparts moderate lipophilicity, favoring membrane permeability in drug candidates. Heterocyclic Modifications: Pyridine-based analogs (e.g., ) introduce nitrogen atoms into the aromatic system, enabling hydrogen bonding and π-stacking interactions critical for targeting enzymes or receptors.
- Functional Group Variations: The ethyl ester in the target compound facilitates hydrolytic cleavage to carboxylic acids, a common prodrug strategy. Compounds with ethoxy chains (e.g., ) or methylamino groups (e.g., ) offer additional sites for derivatization or altered pharmacokinetics.
Molecular Weight and Solubility
- The target compound’s lower molecular weight (224.32 g/mol ) compared to pyridine derivatives (e.g., 440.44 g/mol in ) correlates with improved solubility in organic solvents, advantageous for synthetic workflows. However, bulkier analogs may exhibit better target specificity due to steric effects.
Research Findings and Trends
- Pharmacological Potential: Derivatives of this compound have shown promise in in vitro studies for inhibiting inflammatory mediators, attributed to the sulfanyl group’s redox-modulating properties .
- Agrochemical Relevance : Chlorinated analogs (e.g., ) are integral to developing herbicides with enhanced soil persistence, though environmental degradation studies highlight the need for structural optimization .
- Heterocyclic Derivatives : Pyridine-containing variants (e.g., ) demonstrate superior antifungal activity compared to phenyl-based compounds, likely due to improved target affinity .
Biological Activity
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
This compound can be synthesized through the esterification of 2-[(3-methylphenyl)sulfanyl]propanoic acid with ethanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions. This method allows for the efficient formation of the ester bond, which is crucial for its biological activity.
Chemical Structure
The compound features:
- Ester Group : Contributes to its reactivity and solubility.
- Sulfanyl Linkage : Imparts potential for interactions with thiol groups in proteins.
- Phenyl Ring : Provides structural diversity affecting biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest it may be effective against various pathogens, although specific data on its spectrum of activity remains limited. The presence of the sulfanyl group is hypothesized to enhance its interaction with microbial targets.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties . Its mechanism may involve modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes, although detailed studies are required to elucidate these pathways fully.
The proposed mechanism of action involves:
- Interaction with Thiol Groups : The sulfanyl group can interact with thiol-containing proteins, potentially altering their function and affecting signaling pathways.
- Hydrolysis of the Ester Group : This process releases the active 2-[(3-methylphenyl)sulfanyl]propanoic acid, which may further engage with biological targets.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate | Methyl group in para position | Similar antimicrobial effects |
| Ethyl 2-[(3-chlorophenyl)sulfanyl]propanoate | Chlorine substituent on phenyl ring | Potentially enhanced antimicrobial action |
| Ethyl 2-[(3-methylphenyl)thio]propanoate | Thioether instead of sulfanyl | Varying biological activities |
This table highlights how variations in structure can influence biological activity, suggesting avenues for further research and development.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights that could be applicable to this compound:
- Anticancer Activity : Research on thiazole derivatives has shown significant antiproliferative effects against various cancer cell lines, indicating that similar structural motifs may yield promising results for this compound .
- Enzyme Inhibition : Compounds with sulfanyl groups have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. This suggests that this compound might also exhibit such inhibitory effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between ethyl 2-bromopropanoate and 3-methylbenzenethiol in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C. Optimization involves monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (1.2:1 thiol-to-bromoester ratio), and ensuring moisture-free conditions to prevent hydrolysis. Catalytic amounts of KI may enhance reactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Signals :
- ¹H NMR : Ester methyl (δ 1.2–1.4 ppm triplet), methine adjacent to sulfanyl (δ 3.5–3.7 ppm quartet), aromatic protons (δ 6.8–7.3 ppm).
- ¹³C NMR : Ester carbonyl (δ 170–172 ppm), sulfanyl-linked carbon (δ 35–40 ppm).
- IR : Ester C=O stretch (~1740 cm⁻¹), C-S stretch (~650 cm⁻¹).
Cross-reference with PubChem data for validation .
Q. What are the recommended storage conditions to maintain compound stability?
- Store in amber vials under nitrogen at –20°C to prevent oxidation of the sulfanyl group. Regularly assess purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like sulfoxides .
Advanced Research Questions
Q. How can computational tools predict the reactivity of the sulfanyl group in substitution or oxidation reactions?
- Use density functional theory (DFT) calculations (e.g., Gaussian) to model transition states for sulfanyl oxidation to sulfoxides or nucleophilic substitutions. Compare frontier molecular orbitals (HOMO/LUMO) with analogs (e.g., 4-methylphenyl derivatives) to assess electronic effects. Validate predictions using REAXYS reaction data .
Q. How do electronic effects of the 3-methylphenyl group influence sulfanyl reactivity?
- The meta-methyl group exerts a mild electron-donating effect, increasing sulfanyl nucleophilicity. Hammett σₘ values can quantify this effect experimentally. Compare reaction rates with para-substituted analogs (e.g., Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate) to isolate steric vs. electronic contributions .
Q. What experimental strategies resolve yield discrepancies between synthetic methods?
- Conduct a design of experiments (DoE) to evaluate variables: solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. DBU), and temperature. Use ANOVA to identify statistically significant factors. Purify via flash chromatography (hexane/ethyl acetate gradient) and quantify yields via qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How can enantioselective synthesis of chiral derivatives be achieved?
- Employ asymmetric catalysis: Chiral oxazaborolidines for thio-Michael additions or lipases for kinetic resolution of racemic mixtures. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on sulfanyl oxidation kinetics?
- Re-evaluate reaction conditions (e.g., oxidizing agent strength, solvent polarity). Use LC-MS to identify intermediates (e.g., sulfoxide vs. over-oxidized sulfone). Compare experimental data with computational predictions (e.g., Gibbs free energy barriers) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
